4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one 4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 433258-82-3
VCID: VC7490512
InChI: InChI=1S/C25H23N5O3/c1-18-11-12-26-22(17-18)27-13-15-28(16-14-27)23-20-9-5-6-10-21(20)29(19-7-3-2-4-8-19)25(31)24(23)30(32)33/h2-12,17H,13-16H2,1H3
SMILES: CC1=CC(=NC=C1)N2CCN(CC2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-]
Molecular Formula: C25H23N5O3
Molecular Weight: 441.491

4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

CAS No.: 433258-82-3

Cat. No.: VC7490512

Molecular Formula: C25H23N5O3

Molecular Weight: 441.491

* For research use only. Not for human or veterinary use.

4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one - 433258-82-3

Specification

CAS No. 433258-82-3
Molecular Formula C25H23N5O3
Molecular Weight 441.491
IUPAC Name 4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one
Standard InChI InChI=1S/C25H23N5O3/c1-18-11-12-26-22(17-18)27-13-15-28(16-14-27)23-20-9-5-6-10-21(20)29(19-7-3-2-4-8-19)25(31)24(23)30(32)33/h2-12,17H,13-16H2,1H3
Standard InChI Key WPHPBYMLGHULPB-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)N2CCN(CC2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The target compound features a quinolin-2-one core substituted at positions 1, 3, and 4. Key structural elements include:

  • 1-Phenyl group: Enhances aromatic stacking interactions and modulates electron density.

  • 3-Nitro group: Introduces strong electron-withdrawing effects, potentially influencing reactivity and binding affinity.

  • 4-(4-Methylpyridin-2-yl)piperazinyl moiety: A heterocyclic amine system known to improve solubility and target protein kinases .

Comparative analysis with structurally related compounds, such as 2-(4-bromophenyl)quinoline-4-carbohydrazide and 3-piperidin-4-yl-1H-quinolin-2-one , reveals that the piperazine-pyridine substitution at position 4 likely enhances bioavailability by balancing lipophilicity and polar surface area (TPSA).

Predicted Molecular Properties

Using computational models analogous to those applied in , the following properties are estimated:

PropertyValueRelevance
Molar refractivity~140 ųIndicates molecular volume/polarizability
logP (WLOGP)4.8–5.2Moderate lipophilicity for membrane permeation
TPSA~95 ŲSuggests moderate solubility
Water solubilityModerately solubleAligns with Lipinski’s rule compliance

These predictions align with trends observed in quinoline derivatives bearing piperazine substituents .

Synthesis and Characterization

Synthetic Pathways

The synthesis likely involves sequential modifications of the quinoline core:

  • Quinolin-2-one formation: Pfitzinger reaction using isatin derivatives, as demonstrated for 2-(4-bromophenyl)quinoline-4-carboxylic acid .

  • Nitro group introduction: Electrophilic nitration at position 3 under controlled conditions.

  • Piperazine coupling: Nucleophilic substitution or Buchwald–Hartwig amination to attach the 4-methylpyridin-2-ylpiperazine group .

Key intermediates would include:

  • 1-Phenylquinolin-2-one: Synthesized via cyclization of substituted anilines.

  • 3-Nitro-1-phenylquinolin-2(1H)-one: Achieved through nitration using HNO₃/H₂SO₄.

Spectroscopic Characterization

As exemplified in and , characterization would involve:

  • ¹H/¹³C NMR: Distinct signals for the quinoline protons (δ 7.5–8.5 ppm), nitro group (deshielded aromatic protons), and piperazine methyl group (δ 2.3–2.6 ppm).

  • IR spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1650 cm⁻¹ (quinolin-2-one C=O).

  • Mass spectrometry: Molecular ion peak matching the exact mass (~493 g/mol).

Biological Activity and Mechanisms

Antimicrobial Effects

Structural analogs demonstrate broad-spectrum antimicrobial activity. The nitro group could enhance redox cycling, generating reactive oxygen species (ROS) against pathogens .

Enzyme Interactions

The compound is predicted to inhibit cytochrome P450 enzymes (CYP2C19, CYP3A4) based on piperazine-containing derivatives in , necessitating caution in drug-drug interactions.

Pharmacokinetics and Toxicity

Absorption and Distribution

  • GI absorption: High (similar to compound 15a in ).

  • BBB permeability: Unlikely due to high TPSA (>90 Ų) .

Toxicity Profile

  • Hepatotoxicity: Probable (common in nitrated heterocycles) .

  • Minnow toxicity: Estimated log mM = −0.5 (low aquatic toxicity) .

Applications and Future Directions

Therapeutic Applications

  • Dual anticancer/antimicrobial agents: The piperazine and nitro groups enable multitarget activity .

  • Kinase inhibitors: Potential use in EGFR or BRAF-driven cancers.

Material Science

Nitroquinolines show corrosion inhibition properties in acidic environments . The phenyl and pyridine groups may adsorb onto metal surfaces, forming protective films.

Optimization Strategies

  • Nitro group reduction: To mitigate toxicity while retaining bioactivity.

  • Piperazine modification: Introducing fluorine or hydroxy groups to enhance solubility .

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